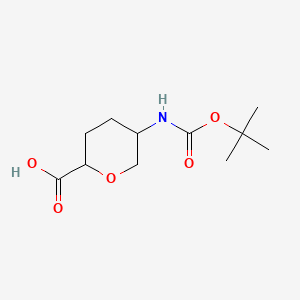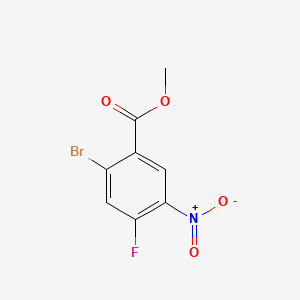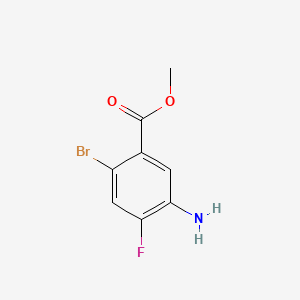
ent-PGF2alpha
Übersicht
Beschreibung
ent-Prostaglandin F2.alpha.: is the enantiomer of Prostaglandin F2.alpha., a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. ent-Prostaglandin F2.alpha. is particularly notable for its role in various physiological and pathological processes, including inflammation and oxidative stress .
Wirkmechanismus
Target of Action
The primary target of ent-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . It plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .
Mode of Action
This compound interacts with its target, the FP receptor, to induce various cellular responses. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This interaction induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .
Biochemical Pathways
This compound is part of the prostanoid family of bioactive lipids, which are synthesized from arachidonic acid through a two-step enzymatic process involving cyclooxygenase (COX) and specific synthase enzymes . Through the FP receptor, this compound can modulate various cellular processes such as cell proliferation, differentiation, apoptosis, and regulate female reproductive function, platelet aggregation, and vascular homeostasis .
Pharmacokinetics
It is known that prostaglandins, including this compound, have a short half-life in the blood plasma, less than 1 minute . This rapid elimination suggests that this compound is quickly metabolized and removed from the body.
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . In the context of female reproductive function, it is required for luteolysis and parturition .
Action Environment
The action of this compound can be influenced by environmental factors. For example, oxidative stress has been associated with increased amounts of the this compound isoform 8-iso-PGF2alpha in patients with endometriosis . This suggests that the action, efficacy, and stability of this compound can be modulated by the cellular environment.
Biochemische Analyse
Biochemical Properties
“ent-Prostaglandin F2alpha” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . The action of “ent-Prostaglandin F2alpha” is dependent on the number of receptors on the corpus luteum membrane .
Cellular Effects
“ent-Prostaglandin F2alpha” has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .
Molecular Mechanism
The molecular mechanism of “ent-Prostaglandin F2alpha” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . “ent-Prostaglandin F2alpha” acts by binding to the prostaglandin F2alpha receptor .
Temporal Effects in Laboratory Settings
The effects of “ent-Prostaglandin F2alpha” change over time in laboratory settings. It has a short half-life, with less than 1 minute in blood plasma
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von ent-Prostaglandin F2.alpha. beinhaltet typischerweise den Isoprostan-Weg, einen durch freie Radikale katalysierten Prozess der Lipidperoxidation. Dieser Weg erzeugt ent-Prostaglandin F2.alpha. als Marker für oxidativen Stress .
Industrielle Produktionsmethoden: Die industrielle Produktion von ent-Prostaglandin F2.alpha. ist im Vergleich zu seinem natürlichen Gegenstück weniger verbreitet. Es kann in Laboren mit Hilfe fortschrittlicher organischer Synthesetechniken synthetisiert werden, die die kontrollierte Oxidation von Arachidonsäurederivaten beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: ent-Prostaglandin F2.alpha. unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Katalysatoren: Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion Alkohole oder Alkane liefern kann.
Wissenschaftliche Forschungsanwendungen
ent-Prostaglandin F2.alpha. hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Marker für oxidativen Stress in verschiedenen chemischen Studien verwendet.
Biologie: Untersucht wird seine Rolle in der zellulären Signalübertragung und Entzündung.
Medizin: Studien zu seinen potenziellen therapeutischen Wirkungen bei Erkrankungen wie Endometriose und Herzkreislauferkrankungen.
Wirkmechanismus
ent-Prostaglandin F2.alpha. entfaltet seine Wirkungen durch Bindung an spezifische Prostaglandinrezeptoren auf Zellmembranen. Diese Bindung löst eine Kaskade von intrazellulären Signalwegen aus, die zu verschiedenen physiologischen Reaktionen führen. Die primären molekularen Ziele sind G-Protein-gekoppelte Rezeptoren, die die Wirkungen der Verbindung auf Entzündungen und oxidativen Stress vermitteln .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Prostaglandin F2.alpha.: Das natürliche Gegenstück mit ähnlichen, aber nicht identischen Wirkungen.
Prostaglandin E2: Ein weiteres Prostaglandin mit unterschiedlichen physiologischen Rollen.
Prostaglandin D2: Bekannt für seine Rolle bei allergischen Reaktionen und Entzündungen.
Eindeutigkeit: ent-Prostaglandin F2.alpha. ist aufgrund seiner enantiomeren Form einzigartig, die zu unterschiedlichen biologischen Aktivitäten im Vergleich zu seinem natürlichen Gegenstück führen kann. Seine Rolle als Marker für oxidativen Stress unterscheidet es auch von anderen Prostaglandinen .
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-FCINMJCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347966 | |
| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54483-31-7 | |
| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)






![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)




